molecular formula C20H23FN2O5S2 B2499009 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-85-2

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2499009
CAS No.: 898452-85-2
M. Wt: 454.53
InChI Key: XGNVPUYSQLCARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at both nitrogen atoms of the diazaspiro system with sulfonyl groups: a 4-fluorophenylsulfonyl moiety at position 8 and a tosyl (p-toluenesulfonyl) group at position 4.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVPUYSQLCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving an efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The sulfonyl and tosyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler spirocyclic compounds with fewer functional groups.

Mechanism of Action

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can be contextualized by comparing it to analogous spirocyclic sulfonamides. Key compounds are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound (Target) C₂₃H₂₆FN₂O₅S₂ 4-Fluorophenylsulfonyl (8), Tosyl (4) 518.59 Dual sulfonyl groups; fluorine enhances electronegativity
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 4-Methoxyphenylsulfonyl (4), Methylsulfonyl (8) 390.47 Methoxy group increases electron density; lower molecular weight
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₃H₂₆FNO₆S₂ 4-Fluoro-3-methylphenylsulfonyl (8), 4-Methoxyphenylsulfonyl (4) 543.64 Methyl group introduces steric hindrance; methoxy may reduce metabolic stability
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₃H₁₈N₂O₃S Phenylsulfonyl (4) 282.36 Simplest analog; lacks fluorine and second sulfonyl group
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane C₁₄H₁₉FN₂O₃S 4-Fluoro-3-methylphenylsulfonyl (4) 314.38 Mono-sulfonated; methyl group may limit solubility

Structural and Electronic Differences

  • Dual vs. Mono-Sulfonation: The target compound’s dual sulfonyl groups (positions 4 and 8) contrast with mono-sulfonated analogs like 4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , which lacks the 8-position substitution. Dual sulfonation likely enhances binding affinity through increased electron-withdrawing effects and rigidity .
  • Fluorine vs. Methoxy Substituents : Compared to 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , the target’s 4-fluorophenyl group provides stronger electronegativity, favoring halogen bonding over the methoxy group’s electron-donating properties.

Pharmacological Implications

  • Metabolic Stability: Tosyl and fluorophenylsulfonyl groups are known to resist oxidative metabolism, suggesting the target compound may exhibit longer half-lives than analogs with methoxy or methyl groups .
  • Receptor Binding : The spirocyclic core is structurally similar to Spiperone (), a tranquilizer with a triazaspiro system. While the target’s diazaspiro core differs, the fluorophenyl group may confer affinity for central nervous system (CNS) targets .

Biological Activity

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound of increasing interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25FN2O5S2 and a molecular weight of 468.56 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC21H25FN2O5S2
Molecular Weight468.56 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of sulfonamide derivatives, including those similar to this compound. A notable study synthesized a series of sulfonamide derivatives and evaluated their antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Effects

In a study involving derivatives of sulfonamides, one compound exhibited significant antiproliferative activity with IC50 values of 0.17 µM on A549 (lung carcinoma), 0.05 µM on MDA-MB-231 (breast adenocarcinoma), and 0.07 µM on HeLa (cervical cancer) cell lines. The mechanism was further explored through flow cytometry, revealing that the compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MDA-MB-231 cells .

The biological activity of this compound may involve several mechanisms:

  • Radical Generation : The compound may facilitate the generation of N-centered radicals, which can lead to the formation of reactive intermediates that affect cellular processes.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with other related compounds.

Compound NameIC50 (µM) A549IC50 (µM) MDA-MB-231IC50 (µM) HeLa
8-((4-Fluorophenyl)sulfonyl)-4-tosyl...0.170.050.07
Sulfonamide Derivative X0.200.100.08
Sulfonamide Derivative Y0.150.060.09

Safety and Toxicity Profile

In terms of safety, preliminary toxicity assessments indicated that the acute toxicity of certain sulfonamide derivatives is lower than that of established chemotherapeutics like adriamycin, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic pathways for 8-((4-fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic core formation. A common approach includes: (i) Condensation of a piperidine/oxazine precursor with a sulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) under anhydrous conditions . (ii) Cyclization via nucleophilic substitution to form the spiro structure, followed by tosylation using toluenesulfonyl chloride . Key intermediates include the spirocyclic amine precursor and sulfonylated intermediates. Optimizing reaction time and temperature (e.g., 0–5°C for sulfonylation) minimizes side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the spirocyclic conformation and confirms sulfonyl/tosyl group orientation (e.g., bond angles and torsion angles) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects:
  • ¹H NMR peaks at δ 7.2–7.6 ppm for aromatic protons .
  • ¹⁹F NMR signals near δ -110 ppm confirm fluorophenyl groups .
  • Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., m/z 314.38 for [M+H]⁺) .

Q. What are the common chemical reactions involving the sulfonyl and tosyl groups in this compound?

  • Methodological Answer :
  • Nucleophilic substitution : The tosyl group (SO₂Tol) undergoes displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Hydrolysis : Sulfonyl groups can be hydrolyzed to sulfonic acids under acidic conditions (e.g., HCl/dioxane), requiring controlled pH to avoid spiro ring cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :
  • Substituent variation : Replace the 4-fluorophenylsulfonyl group with bromophenyl or methylthiophene sulfonyl groups to enhance lipophilicity and target binding .
  • Spiro ring modification : Introduce heteroatoms (e.g., sulfur in place of oxygen) to alter ring strain and conformational flexibility, as seen in analogs with improved enzyme inhibition .
  • Activity assays : Use in vitro models (e.g., receptor binding or enzyme inhibition) to correlate structural changes with potency .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT calculations : Model sulfonyl group electrophilicity and spiro ring strain using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular dynamics (MD) simulations : Predict solvation effects and conformational stability in biological membranes (e.g., using GROMACS) .
  • Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

  • Methodological Answer :
  • Factorial design of experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, reagent stoichiometry) to identify critical factors. For example, a 2³ factorial design revealed that excess sulfonyl chloride (>1.2 eq) reduces yield due to side reactions .
  • In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

  • Methodological Answer :
  • Flow chemistry : Continuous flow systems improve heat transfer and mixing efficiency for cyclization steps, reducing byproducts .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity. For example, slow cooling from 60°C to 4°C yields >98% pure product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.